molecular formula C11H10O4 B191109 Citropten CAS No. 487-06-9

Citropten

Cat. No.: B191109
CAS No.: 487-06-9
M. Wt: 206.19 g/mol
InChI Key: NXJCRELRQHZBQA-UHFFFAOYSA-N
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Mechanism of Action

Citropten, also known as 5,7-Dimethoxycoumarin, is a natural organic compound found in the essential oils of citrus fruits such as lime, lemon, and bergamot .

Target of Action

This compound’s primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

This compound interacts with its target, TRPV1, by docking onto the binding site of the receptor . This interaction activates the TRPV1 channel, which in turn inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the expression of proliferation-related proteins, including proliferating cell nuclear antigen (PCNA), cyclin E1, cyclin D1, and migration-related markers such as matrix metalloproteinase (MMP), MMP2, and MMP9 . Additionally, this compound inhibits the phosphorylation of ERK and AKT, as well as hypoxia-inducible factor-1α(HIF-1α) expression, mediated to the Krüppel-like factor 4 (KLF4) transcription factor .

Pharmacokinetics

It is known that this compound has antiproliferative activity against the a2058 human melanoma cell line . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of the TRPV1 channel by this compound results in the inhibition of VSMC proliferation and migration . This suggests that this compound could potentially be used in the treatment of conditions characterized by abnormal VSMC proliferation and migration, such as atherosclerosis and intimal hyperplasia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, high-glucose stimulation can enhance the inhibitory effects of this compound on VSMC proliferation and migration . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Citropten can be synthesized through various chemical routes. One common method involves the reaction of 5,7-dihydroxycoumarin with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the methylation of the hydroxyl groups, producing this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from citrus peels, followed by purification processes such as distillation and chromatography to isolate this compound . The extraction process can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Citropten undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Citropten has a wide range of scientific research applications:

Properties

IUPAC Name

5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCRELRQHZBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041421
Record name 5,7-Dimethoxy-2H-chromen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
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CAS No.

487-06-9
Record name 5,7-Dimethoxycoumarin
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Record name 5,7-Dimethoxycoumarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citropten
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Record name citropten
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Record name 5,7-Dimethoxy-2H-chromen-2-one
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Record name 5,7-dimethoxy-2-benzopyrone
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Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name Citropten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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